2-(3-Nitropyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitropyridin-4-yl)acetamide is a chemical compound characterized by a nitro group attached to the 3-position of a pyridine ring and an acetamide group at the 4-position
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of pyridine derivatives. The nitration process involves treating pyridine with a nitrating agent such as nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 3-position.
Amidation Reaction: Following nitration, the compound undergoes an amidation reaction where the nitro group is converted to an acetamide group. This is achieved by reacting the nitro-substituted pyridine with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above reactions. Large reactors are used to handle the exothermic nature of the nitration reaction, and precise temperature control is maintained to ensure product quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can be oxidized to form a nitroso group or further to a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-(3-aminopyridin-4-yl)acetamide.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophilic substitution reactions often use halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation Products: Nitroso derivatives and carboxylic acids.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated pyridines.
Scientific Research Applications
2-(3-Nitropyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitro-containing compounds with biological molecules.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Nitropyridin-4-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, influencing their activity.
Pathways: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(3-nitropyridin-4-yl)malonic acid dibenzyl ester
Ethyl 2-(3-nitropyridin-4-yl)acetate
Methyl 2-(3-nitropyridin-4-yl)acetate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(3-nitropyridin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)3-5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDZXLOOIDCNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.